4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate
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Description
4-Methylhomopiperazine-4-aminobenzene trihydrochloride monohydrate is a useful research compound. Its molecular formula is C12H24Cl3N3O and its molecular weight is 332.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.098495 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) have been extensively studied for their efficiency in degrading persistent organic pollutants in water. For instance, the degradation of acetaminophen, a common pharmaceutical, through AOPs demonstrates the pathways, by-products, and biotoxicity associated with such processes (Qutob et al., 2022). This research area is pivotal for environmental chemistry and highlights the utility of complex chemical compounds in mitigating pollution.
Herbicide Toxicity and Environmental Impact
The environmental impact and toxicity of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive research. Scientometric reviews have helped map the global research trends and gaps in understanding 2,4-D's ecological effects (Zuanazzi et al., 2020). This line of inquiry is crucial for assessing the long-term implications of chemical compounds on ecosystems and human health.
Emerging Contaminants and Water Safety
Studies on emerging contaminants, like parabens in aquatic environments, underscore the persistent nature of certain chemicals and their biodegradation challenges. Research has shown that despite wastewater treatments, compounds like parabens remain detectable, posing risks to aquatic life and potentially to human health (Haman et al., 2015). Understanding the fate and behavior of such contaminants is essential for developing safer chemical alternatives and remediation strategies.
Pharmaceutical and Pesticide Impurities
The synthesis and analysis of pharmaceutical impurities, including those in proton pump inhibitors, highlight the significance of chemical analysis and purity in drug manufacturing. For example, studies on omeprazole impurities emphasize the need for novel synthesis methods to minimize or understand the impact of such impurities on drug safety and efficacy (Saini et al., 2019). Similarly, the occurrence and impacts of pesticides in surface water point to the urgent need for effective detection and removal methods to ensure water safety (de Souza et al., 2020).
Properties
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)aniline;hydrate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH.H2O/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12;;;;/h3-6H,2,7-10,13H2,1H3;3*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOMRQTIZQMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)N.O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657303 |
Source
|
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913830-33-8 |
Source
|
Record name | 4-(4-Methyl-1,4-diazepan-1-yl)aniline--hydrogen chloride--water (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.